2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
The compound 2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione features a tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core functionalized with three distinct substituents:
- 4-Chlorophenyl group: Enhances lipophilicity and influences electronic properties via electron-withdrawing effects.
- 1,3-Dioxo-indenylidene moiety: Contributes to π-conjugation and may stabilize the molecule through intramolecular charge transfer.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(1-hydroxy-3-oxoinden-2-yl)-1-pyridin-2-yl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClN3O4/c27-13-8-10-14(11-9-13)30-25(33)18-19(26(30)34)22(29-21(18)17-7-3-4-12-28-17)20-23(31)15-5-1-2-6-16(15)24(20)32/h1-12,18-19,21,31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVQRUMTHATLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=NC(C4C3C(=O)N(C4=O)C5=CC=C(C=C5)Cl)C6=CC=CC=N6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 470.87 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
1. Anti-inflammatory Properties
Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazine and other heterocycles have been shown to inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated microglia. This suggests potential applications in treating neuroinflammatory conditions such as Parkinson's disease (PD) and Alzheimer's disease (AD) .
2. Anticancer Activity
Research into related compounds indicates that they may inhibit cancer cell proliferation. For example, pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK .
3. Neuroprotective Effects
The neuroprotective potential of this compound is particularly noteworthy. In vitro studies have shown that similar compounds can protect dopaminergic neurons from oxidative stress and inflammation-induced damage. This protection is mediated through the inhibition of pathways leading to neuronal apoptosis .
Case Study 1: Anti-inflammatory Mechanism
A study investigated the effects of a structurally similar compound on LPS-stimulated microglial cells. The results showed a significant decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses .
Case Study 2: Anticancer Activity
In another study focusing on pyrazine derivatives, several compounds were evaluated for their ability to inhibit the growth of human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating potent anticancer activity .
Data Tables
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolo-Pyrrole-dione Derivatives
Key Observations :
- Thermal Stability : A-ID’s melting point (212°C) is lower than 1l’s (243–245°C), suggesting that nitro groups (in 1l) enhance intermolecular interactions more effectively than chlorophenyl or indenylidene groups .
- Electronic Properties : The 1,3-dioxo-indenylidene group in the main compound and A-ID may enable charge-transfer interactions, similar to the nitrophenyl group in 1l .
Insights :
- The main compound’s synthesis may require similar reflux conditions as A-ID, but the pyridinyl group could necessitate milder bases to avoid decomposition .
- Lower yields in 1l (51%) compared to A-ID (81%) highlight challenges in introducing nitro or cyano groups .
Spectroscopic and Analytical Data
- NMR Shifts : A-ID’s aromatic protons resonate at δ 8.2–6.8, while 1l’s nitrophenyl protons appear at δ 8.3. The main compound’s pyridinyl protons may exhibit downfield shifts (δ > 8.5) due to electron withdrawal .
- FTIR Stretches : A-ID’s carbonyl stretches at 1705 cm⁻¹ align with the main compound’s dione moiety, but the pyridinyl C=N stretch (~1600 cm⁻¹) would further distinguish it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
